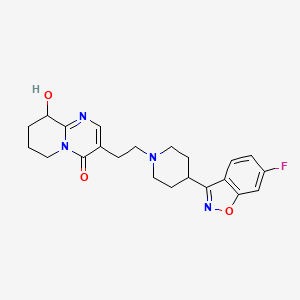
2-Desmethyl Paliperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desmethyl Paliperidone is a chemical compound with the molecular formula C22H25FN4O3. This compound is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desmethyl Paliperidone involves several steps, starting from the precursor compounds. One common synthetic route includes the reaction of 6-fluorobenzo[d]isoxazole with piperidine derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified using techniques such as crystallization and chromatography to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Desmethyl Paliperidone undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-Desmethyl Paliperidone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Desmethyl Paliperidone is similar to that of Paliperidone. It primarily acts as an antagonist at central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . This antagonism helps in modulating neurotransmitter activity, which is beneficial in treating psychiatric disorders. Additionally, it interacts with alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Paliperidone: The parent compound, used in the treatment of schizophrenia.
Risperidone: Another antipsychotic with a similar structure and pharmacological profile.
Norquetiapine: An active metabolite of Quetiapine with distinct pharmacological properties.
Uniqueness
2-Desmethyl Paliperidone is unique due to its specific receptor binding profile and its potential for use in various research applications. Unlike its parent compound, it offers distinct advantages in analytical method development and quality control .
Properties
Molecular Formula |
C22H25FN4O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2 |
InChI Key |
CSQXUYGPAMNXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


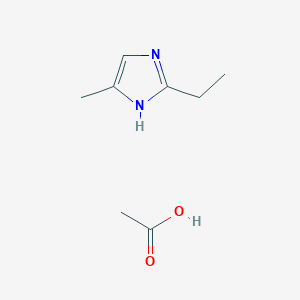
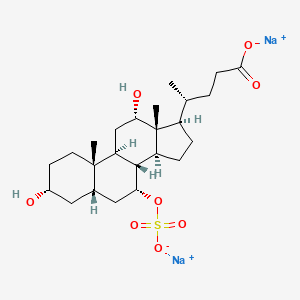
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
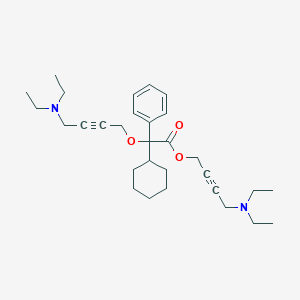
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
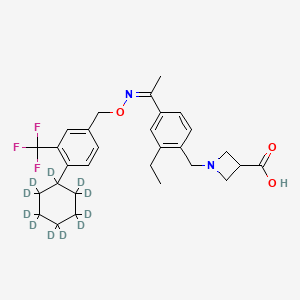
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
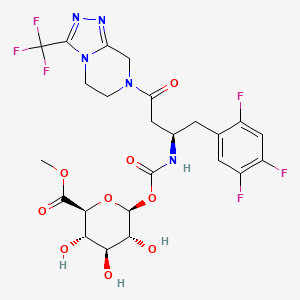
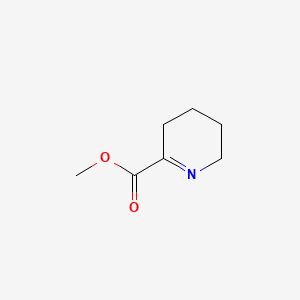
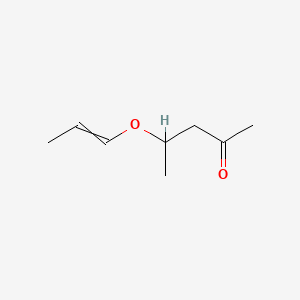
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
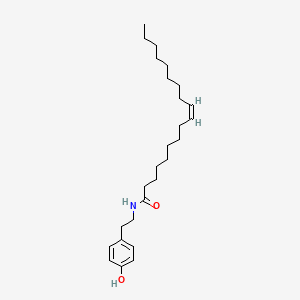
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
